2,6-Difluoro-L-Homophe is a fluorinated amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and protein engineering. This compound features two fluorine atoms at the 2 and 6 positions of the aromatic ring, which can significantly influence its biochemical properties.
The synthesis of 2,6-Difluoro-L-Homophe typically begins with commercially available precursors such as 2,5-difluorobenzaldehyde. The fluorinated structure is crucial for enhancing the compound's bioactivity and stability in various biological systems.
2,6-Difluoro-L-Homophe belongs to the class of non-proteinogenic amino acids, specifically modified amino acids. Its classification is significant as it allows for unique interactions with biological targets compared to standard amino acids.
The synthesis of 2,6-Difluoro-L-Homophe can be achieved through several methods, often involving:
The reactions are carried out under controlled conditions to optimize yield and purity. For instance, the Fmoc group is introduced using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA). Subsequent steps may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
The molecular structure of 2,6-Difluoro-L-Homophe includes:
The compound's structure can be represented by its SMILES notation and other structural identifiers that detail atomic connectivity and stereochemistry.
2,6-Difluoro-L-Homophe can participate in various chemical reactions including:
The choice of reagents and reaction conditions is critical for achieving desired outcomes. For example, substitution reactions may require specific bases or solvents to facilitate nucleophilic attack effectively.
The mechanism of action for 2,6-Difluoro-L-Homophe primarily involves its incorporation into peptides and proteins. The difluorophenyl group enhances hydrophobic interactions and may stabilize protein structures or alter their activity.
Research indicates that compounds like 2,6-Difluoro-L-Homophe can modulate protein-protein interactions and serve as enzyme inhibitors by mimicking natural substrates .
Relevant data such as melting point, boiling point, and spectral data (NMR, MS) should be characterized during synthesis for quality control purposes .
2,6-Difluoro-L-Homophe is primarily used in:
The synthesis of 2,6-difluoro-L-homophenylalanine relies on multi-step strategies that integrate fluorinated building blocks with chiral amino acid precursors. A prominent approach involves organometallic cross-coupling using iodohomoalanine derivatives as key intermediates. For example, Jackson et al. demonstrated that protected iodohomoalanine (compound 7) reacts with Rieke copper to form an organocopper reagent, enabling electrophilic introduction of 2,6-difluorophenyl groups (compound 10 → 11). This method yields enantiomerically pure α-amino acid derivatives but suffers from moderate yields (45–65%) due to competing side reactions [10].
Alternatively, Negishi cross-coupling with alkylzinc reagents offers improved functional group tolerance. Activated zinc transforms protected iodohomoalanine (compound 15) into alkylzinc iodide (compound 14), which reacts with aryl iodides under palladium catalysis. Solvent optimization is critical: THF supports arylations (e.g., 2,6-difluoroiodobenzene), while toluene/dimethylacetamide mixtures are essential for acylations with fluorinated acid chlorides. Yields reach 70–85% under ultrasonication [10].
Table 1: Key Synthetic Routes to 2,6-Difluoro-L-Homophenylalanine Precursors
Method | Reagent | Conditions | Yield | Purity |
---|---|---|---|---|
Organocopper | Rieke Cu + Electrophile | Anhydrous THF, –20°C | 45–65% | >90% ee |
Negishi Coupling | Zn/Pd(0) + Aryl Iodide | Toluene/DMA, ultrasonication | 70–85% | >95% ee |
Solid-Phase | BAL Resin + Fmoc-Amino Acid | DIPCDI/HOBt, DMF | 60–75% | >90% |
Solid-phase synthesis provides orthogonal diversification. Using 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker), Fmoc-glycine immobilization enables sequential alkylation/acylation to install fluorinated side chains (e.g., via α-amino-α′-ketol intermediates). This route achieves 60–75% yield after 11 steps but requires rigorous purification [4].
Stereocontrol in 2,6-difluoro-L-homophenylalanine synthesis is achieved via enzymatic transamination or biosynthetic pathway engineering. The patent by Facile Synthesis of L-Homophenylalanine details tyrosine aminotransferase-catalyzed amination of 2-oxo-4-(2,6-difluorophenyl)butanoic acid using L-glutamate as the amino donor. This method delivers >99% enantiomeric excess (ee) by exploiting the enzyme’s strict L-selectivity and in situ precipitation of the product to shift equilibrium [9]. Mass spectrometry confirms negligible D-enantiomer formation (retention time: 7.56 min vs. L-isomer’s 4.40 min) [9].
Microbial systems offer complementary stereoselectivity. Nostoc punctiforme cyanobacteria express HphABCD enzymes that convert L-phenylalanine to L-homophenylalanine via β-carbon elongation. Structural analysis reveals that HphA (a decarboxylase) and HphCD (a dehydratase) exhibit strict substrate specificity for phenylalanine over leucine analogs. Mutagenesis of HphB (isomerase) relaxes selectivity, enabling fluorinated phenylalanine incorporation. Engineered E. coli expressing HphABCD produces fluorinated homophenylalanines at 630 mg/L, though 2,6-difluoro derivatives require further optimization [1].
Green synthesis focuses on solvent reduction, catalyst recycling, and energy-efficient activation. Solid-phase chemistry minimizes solvent use by 80% compared to solution-phase methods. The Distributed Drug Discovery (D3) project employs BAL-resin-bound syntheses where fluorinated intermediates are generated via on-resin alkylation, eliminating extraction steps and reducing DMF consumption to <50 mL/mmol [4].
Enzymatic routes enhance atom economy. Tyrosine aminotransferase operates in aqueous Tris-HCl buffer (pH 8.5) with pyridoxal 5′-phosphate cofactor, enabling 95% conversion of 2-oxo-4-(2,6-difluorophenyl)butanoic acid at 2 M concentration. Glutamate serves as a low-cost amine donor, and the coproduct (α-ketoglutarate) is biodegradable. This system achieves E-factor (kg waste/kg product) of 1.2 versus 8.5 for chemical coupling [9].
Ultrasound-assisted Negishi coupling reduces energy use. Sonication in toluene/DMA (3:1) at 40°C completes reactions in 2 hours versus 24 hours thermally, cutting energy input by 90% while maintaining 85% yield [10].
Solid-phase synthesis excels in multi-derivative libraries but faces scalability limits. Molecules (2010) data show that BAL-resin-bound routes to 32 homophenylalanine derivatives require 11 steps with average 46% yield and >90% purity. Key advantages:
However, resin loading capacity (0.5–1.2 mmol/g) restricts batch sizes, and Fmoc-deprotection with piperidine generates hazardous waste.
Solution-phase methods (e.g., Negishi coupling) enable decagram-scale production. Zinc-copper reagents (compound 16) react with 2,6-difluorobenzyl bromide to deliver Boc-protected 2,6-difluoro-L-homophenylalanine in 72% yield after three steps. Advantages include:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Performance
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Average Yield | 46% (32 compounds) | 72% (single isomer) |
Purity | >90% (HPLC) | >95% (HPLC) |
Scale | <1 g | 5–10 g |
Solvent Use | 50 mL/mmol | 150 mL/mmol |
Fluorinated Byproducts | <5% | 10–15% (requires recrystallization) |
Commercial Fmoc-2,6-difluoro-L-homophenylalanine (CAS 1260594-30-6) is produced via solution-phase synthesis, reflecting its scalability for catalog offerings (e.g., 1 g/$1275) [7]. Nevertheless, solid-phase remains preferred for rapid analog screening where scale is secondary to diversity.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: